N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a 2,4-dimethoxyphenyl group, a hydroxy group, and two diphenyl groups attached to an acetamide backbone. Its distinct molecular arrangement makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of 2,4-dimethoxyaniline with benzophenone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form a secondary amine by hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting bacterial RNA polymerase, showing potent antimicrobial activity against Gram-positive bacteria.
Biological Studies: The compound is used in studies investigating its cytotoxic effects on various cell lines, providing insights into its potential as an anticancer agent.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and exerting its antibacterial effects . The compound’s ability to interact with other cellular targets and pathways is also under investigation, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds share the 2,4-dimethoxyphenyl group and exhibit similar antimicrobial properties.
3-(3,4-dimethoxyphenyl)propanoic acid: This compound contains a similar phenyl group with methoxy substituents and is used in pharmaceutical research.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial RNA polymerase and its potential cytotoxic effects make it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-26-18-13-14-19(20(15-18)27-2)23-21(24)22(25,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,25H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQKEFLUICCIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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